Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
Description
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a synthetic small molecule featuring a quinoline core substituted with a thiomorpholine-4-carbonyl group at position 3 and linked via an amino bridge to an ethyl benzoate moiety at position 2. The compound’s synthesis likely involves multi-step reactions, including amide coupling and nucleophilic substitution, similar to protocols described for related quinoline derivatives .
Properties
IUPAC Name |
ethyl 3-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)25-21-18-8-3-4-9-20(18)24-15-19(21)22(27)26-10-12-30-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUHJCVYIGETRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced via nucleophilic substitution reactions, often using thiomorpholine and a suitable leaving group on the quinoline ring.
Coupling with Ethyl Benzoate: The final step involves coupling the quinoline-thiomorpholine intermediate with ethyl 3-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The quinoline core can intercalate with DNA, potentially disrupting replication processes, while the thiomorpholine moiety may inhibit enzyme activity through covalent bonding.
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or novel properties .
Material Science
In material science, this compound is explored for potential applications in developing organic semiconductors and light-emitting diodes (LEDs). Its chemical properties may contribute to materials with specific optical or electronic characteristics .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can significantly reduce cell viability in breast and lung cancer models by inducing apoptosis.
Synthesis of Novel Derivatives
Recent studies have focused on modifying the ethyl benzoate group to enhance biological activity. One study synthesized several derivatives and evaluated their anticancer properties, finding that certain modifications resulted in improved efficacy against targeted cancer cells .
Mechanism of Action
The mechanism of action of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiomorpholine moiety may interact with enzymes, inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ethyl benzoate derivatives and quinoline-based analogs, emphasizing substituent effects, synthetic routes, and physicochemical properties.
Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity: The target’s thiomorpholine and quinoline groups likely confer higher logP values compared to ethoxylated or polar analogs (e.g., I-6501’s pentylthio linker). Trifluoromethyl-containing compounds () may exhibit intermediate lipophilicity due to hydrophobic CF3 groups .
- Solubility: The ethoxylated derivative () is water-soluble, while the target compound and thienoquinoline analogs () are more suited for lipid-based formulations.
Biological Activity
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate (CAS Number: 1359315-28-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 421.5 g/mol
The compound features a quinoline core linked to a thiomorpholine moiety, which is connected to an ethyl benzoate group. This unique structure is believed to contribute to its biological activities.
This compound exhibits several mechanisms that may underlie its biological effects:
- Enzyme Inhibition: The thiomorpholine ring can interact with specific enzymes, potentially inhibiting their activity. This interaction may lead to the modulation of pathways involved in cancer cell proliferation.
- DNA Intercalation: The quinoline core can intercalate with DNA, disrupting replication processes and inducing apoptosis in cancer cells.
- Antioxidant Activity: Some studies suggest that the compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that this compound has significant anticancer potential:
- In Vitro Studies: The compound has been tested against various cancer cell lines, showing potent cytotoxic effects. For example, studies on glioblastoma and breast adenocarcinoma cells demonstrated that it induced morphological changes characteristic of apoptosis at low concentrations (nanomolar range) .
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:
- Protein Tyrosine Phosphatase (PTP1B): A related study showed that certain derivatives exhibited selectivity for PTP1B over other phosphatases, suggesting a targeted approach for enhancing insulin signaling pathways in diabetic models .
Case Studies
- Cytotoxicity Against Tumor Cells:
- Mechanistic Insights:
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1359315-28-8 | 421.5 g/mol | Anticancer, Enzyme Inhibition |
| Ethyl 4-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate | 1226437-47-3 | 421.5 g/mol | Similar anticancer properties but different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
